Cas no 1995632-95-5 (6-((2-Morpholinoethyl)amino)pyridazin-3-ol)

6-((2-Morpholinoethyl)amino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at the 3-position and a 2-morpholinoethylamino moiety at the 6-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The morpholinoethyl group enhances solubility and bioavailability, while the pyridazine scaffold offers versatility for further functionalization. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for targeting specific biological pathways. The compound is particularly useful in the synthesis of kinase inhibitors and other bioactive molecules, where its modular design allows for precise structural modifications. High purity and stability further support its utility in advanced research applications.
6-((2-Morpholinoethyl)amino)pyridazin-3-ol structure
1995632-95-5 structure
Product Name:6-((2-Morpholinoethyl)amino)pyridazin-3-ol
CAS No:1995632-95-5
MF:C10H16N4O2
MW:224.259641647339
CID:5720769
PubChem ID:121205917
Update Time:2025-05-20

6-((2-Morpholinoethyl)amino)pyridazin-3-ol Chemical and Physical Properties

Names and Identifiers

    • starbld0030544
    • AKOS026714991
    • F1967-4448
    • 3-(2-morpholin-4-ylethylamino)-1H-pyridazin-6-one
    • 1995632-95-5
    • 6-((2-morpholinoethyl)amino)pyridazin-3-ol
    • 6-((2-Morpholinoethyl)amino)pyridazin-3-ol
    • Inchi: 1S/C10H16N4O2/c15-10-2-1-9(12-13-10)11-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,11,12)(H,13,15)
    • InChI Key: BKCDBHYOHGYRGC-UHFFFAOYSA-N
    • SMILES: O1CCN(CCNC2C=CC(NN=2)=O)CC1

Computed Properties

  • Exact Mass: 224.12732577g/mol
  • Monoisotopic Mass: 224.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 66Ų

6-((2-Morpholinoethyl)amino)pyridazin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M267491-100mg
6-((2-Morpholinoethyl)amino)pyridazin-3-ol
1995632-95-5
100mg
$ 95.00 2022-06-04
TRC
M267491-500mg
6-((2-Morpholinoethyl)amino)pyridazin-3-ol
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$ 320.00 2022-06-04
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Additional information on 6-((2-Morpholinoethyl)amino)pyridazin-3-ol

Recent Advances in the Study of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5)

The compound 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyridazine derivative, characterized by its morpholinoethylamino substituent, has been the subject of several studies exploring its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.

Recent research has focused on the synthesis and optimization of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a range of kinase enzymes, particularly those involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and its target kinases, revealing a high affinity for the ATP-binding sites.

In addition to its kinase inhibitory properties, 6-((2-Morpholinoethyl)amino)pyridazin-3-ol has shown promise in preclinical models of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that the compound could modulate glutamate receptor activity, reducing excitotoxicity in neuronal cells. This finding suggests potential applications in the treatment of conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Further investigations into the pharmacokinetics of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol have been conducted to assess its suitability for clinical development. A recent pharmacokinetic study highlighted the compound's favorable metabolic stability and low cytotoxicity, making it a viable candidate for further optimization. However, challenges remain in improving its blood-brain barrier permeability, which is critical for its application in central nervous system disorders.

The structural versatility of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol has also been exploited in the design of prodrugs and conjugates. Researchers have developed derivatives with enhanced solubility and tissue targeting capabilities, as reported in a 2023 article in Bioorganic & Medicinal Chemistry Letters. These modifications aim to address the limitations of the parent compound while retaining its therapeutic efficacy.

In conclusion, 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5) represents a promising scaffold for the development of novel therapeutics. Its dual functionality as a kinase inhibitor and neuromodulator underscores its potential in treating a wide range of diseases. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in advanced preclinical models to pave the way for clinical trials.

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